Home > Products > Screening Compounds P26692 > SBE13 hydrochloride
SBE13 hydrochloride - 1052532-15-6

SBE13 hydrochloride

Catalog Number: EVT-282254
CAS Number: 1052532-15-6
Molecular Formula: C24H28Cl2N2O4
Molecular Weight: 479.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SBE 13 is a potent inhibitor of polo-like kinase 1 (Plk1) (IC50 = 0.2 nM) that targets the inactive conformation of the enzyme 1,2. It exhibits no activity against aurora A kinase and less effectively inhibits Plk2 (IC50 > 66 µM) and Plk3 (IC50 = 875 nM). SBE 13 induces cell cycle arrest, reduces cell proliferation (EC50 = 5-60 µM), and induces apoptosis in a broad range of human cancer cell lines.
Selective inhibitor of PLK1
SBE-13 is a selective inhibitor of PLK1 (IC50 values are 200 pM, 875 nM and 66 μ M for PLK1, PLK3 and PLK2 respectively).
Overview

SBE13 hydrochloride, identified by the CAS number 1052532-15-6, is a potent and selective inhibitor of polo-like kinase 1 (PLK1). This compound plays a significant role in cancer research due to its ability to target the inactive conformation of PLK1, which is crucial for cell cycle regulation. SBE13 hydrochloride is primarily utilized in scientific research to explore its effects on cell signaling and its potential therapeutic applications in oncology.

Source and Classification

SBE13 hydrochloride is synthesized through various chemical methods and is classified as a small molecule inhibitor. It belongs to the category of kinase inhibitors, specifically targeting PLK1, which is involved in critical processes such as mitosis and cell proliferation. The compound is sourced from chemical suppliers specializing in research-grade chemicals and is intended strictly for laboratory use.

Synthesis Analysis

Methods and Technical Details

The synthesis of SBE13 hydrochloride involves several key steps:

  1. Formation of the Core Structure: The synthesis begins with the reaction of 3,4-dimethoxybenzaldehyde with 6-chloro-3-pyridinemethanol in the presence of a base to create an intermediate compound.
  2. Introduction of the Amine Group: The intermediate undergoes a reaction with 2-(3,4-dimethoxyphenyl)ethylamine to introduce the amine group.
  3. Hydrochloride Formation: The final step involves adding hydrochloric acid to form the hydrochloride salt of SBE13.

This multi-step synthesis requires careful control of reaction conditions, including temperature and time, to ensure high yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula of SBE13 hydrochloride is C₁₅H₁₈ClN₃O₄. Its structure features a complex arrangement that includes aromatic rings and functional groups essential for its biological activity. The compound appears as a light yellow to yellow solid, indicating its purity level of ≥98% .

Chemical Reactions Analysis

Reactions and Technical Details

SBE13 hydrochloride can undergo several types of chemical reactions:

  • Oxidation: This compound can be oxidized under specific conditions to yield various oxidation products.
  • Reduction: Reduction reactions can modify the functional groups present in SBE13, utilizing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions, particularly at its aromatic rings, using halogenating agents and nucleophiles .

These reactions are critical for modifying the compound for further studies or potential therapeutic applications.

Mechanism of Action

Process and Data

SBE13 hydrochloride exerts its effects primarily by inhibiting PLK1 activity. This inhibition disrupts key biochemical pathways involved in cell cycle progression, particularly during the transition from metaphase to anaphase in mitosis. By targeting PLK1 in its inactive conformation, SBE13 effectively reduces cell proliferation and induces apoptosis in various cancer cell lines . Experimental data indicate that treatment with SBE13 leads to decreased levels of phosphorylated PLK1 and cyclin-dependent kinase 1 (Cdk1), highlighting its role in modulating cell cycle regulatory proteins .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Light yellow to yellow solid
  • Purity: ≥98%
  • Storage Conditions:
    • Powder: -20°C for up to 2 years
    • In solvent (mother liquid): -20°C for 6 months; -80°C for 1 year .

These properties are crucial for ensuring stability during storage and handling in laboratory settings.

Applications

Scientific Uses

SBE13 hydrochloride has a broad range of applications in scientific research:

  • Cell Cycle Studies: It serves as a valuable tool for investigating the inhibition of PLK1 and understanding its effects on cell cycle regulation.
  • Cancer Research: Due to its ability to induce apoptosis in cancer cells, SBE13 is explored as a potential therapeutic agent for various cancers.
  • Cell Signaling Studies: Researchers utilize this compound to elucidate the role of PLK1 in cellular processes, contributing to a deeper understanding of cancer biology .
Molecular Mechanisms of Action

PLK1 Inhibition: Targeting the Inactive Conformation

SBE13 hydrochloride (CAS 1052532-15-6) exerts its anticancer activity through a unique mechanism: selective binding to the inactive conformation of Polo-like Kinase 1 (PLK1). Unlike ATP-competitive inhibitors, SBE13 stabilizes the kinase domain in a dormant state by occupying the adaptive pocket near the ATP-binding site. This allosteric inhibition prevents PLK1 from achieving the active conformation required for substrate phosphorylation and subsequent mitotic progression [1] [6]. The compound demonstrates exceptional potency against PLK1, with an IC₅₀ of 200 pM in enzymatic assays [1] [4]. This binding mechanism effectively "freezes" PLK1 in its inactive state, disrupting its ability to regulate critical mitotic events such as centrosome maturation, bipolar spindle formation, and chromosome segregation [6] [8].

The biological significance of this inhibition mode was demonstrated through cellular experiments where SBE13 treatment caused accumulation of PLK1 in its inactive conformation, leading to premature mitotic entry with improperly condensed chromosomes and unseparated centrosomes. This mechanistic approach avoids compensatory activation pathways often triggered by catalytic site inhibitors, enhancing the compound's therapeutic potential [1] [8].

Table 1: Inhibition Profile of SBE13 Hydrochloride Against Key Kinases

Target KinaseIC₅₀ ValueSelectivity Ratio (vs. PLK1)
PLK1200 pMReference (1-fold)
PLK3875 nM~4,375-fold lower
PLK2>66 µM>330,000-fold lower
Aurora A KinaseNot inhibited>4,000-fold selective

Structural Basis of Selectivity: Interaction with PLK1 Kinase Domain

The molecular architecture of SBE13 hydrochloride enables its remarkable selectivity for PLK1 over structurally similar kinases. The compound features a chloro-pyridinyl methoxy phenyl core linked to a dimethoxyphenyl ethanamine moiety through a flexible methylene bridge (Chemical formula: C₂₄H₂₈Cl₂N₂O₄; Molecular weight: 479.4 g/mol) [3] [6]. X-ray crystallography studies reveal that this configuration allows optimal interaction with the unique hydrophobic regions and gatekeeper residues specific to PLK1's inactive conformation [6] [8].

Key structural determinants governing selectivity include:

  • Hydrophobic pocket occupancy: The chloro-pyridinyl group penetrates deeply into a hydrophobic cleft present only in PLK1's inactive state
  • Methoxy group positioning: Three methoxy substituents form hydrogen bonds with conserved residues in the PLK1 hinge region
  • Flexible linker adaptation: The methylene bridge enables conformational adjustments to accommodate PLK1-specific binding pockets
  • Charged interactions: The protonated amine interacts with Asp194 in PLK1's catalytic loop, a residue divergent in other polo-like kinases [6]

These interactions collectively confer SBE13 hydrochloride's >4,000-fold selectivity for PLK1 over Aurora A kinase and its high discrimination against PLK2 (IC₅₀ >66 µM) and PLK3 (IC₅₀ 875 nM) [1] [2]. The structural requirements for this selectivity were confirmed through mutagenesis studies where single amino acid substitutions in PLK2's hinge region abolished SBE13 binding, while analogous PLK1 mutants maintained high affinity [6].

Table 2: Structural and Physicochemical Properties of SBE13 Hydrochloride

PropertyValue
Molecular FormulaC₂₄H₂₈Cl₂N₂O₄
Molecular Weight479.4 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds11
Topological Polar Surface Area61.8 Ų
LogP (Partition Coefficient)5.865
SMILES NotationCl.COc1ccc(CCNCc2ccc(OCc3ccc(Cl)nc3)c(OC)c2)cc1OC

Comparative Selectivity Profiling Against PLK2, PLK3, and Aurora Kinase A

SBE13 hydrochloride exhibits exceptional kinase selectivity, as demonstrated through comprehensive enzymatic profiling studies. The inhibitor shows a 4,375-fold preference for PLK1 over PLK3 (IC₅₀ 875 nM) and >330,000-fold selectivity against PLK2 (IC₅₀ >66 µM) [1] [2] [7]. Notably, SBE13 hydrochloride maintains this selectivity even at concentrations exceeding 10 µM, showing no significant inhibition of Aurora A kinase—a common off-target for kinase inhibitors—even at concentrations >4 µM [1] [4].

This remarkable discrimination arises from structural differences in the kinase domains:

  • PLK1 vs. PLK2/3: A single amino acid substitution (Leu132 in PLK1 vs. Phe144 in PLK2) creates steric hindrance preventing optimal binding to PLK2/3
  • PLK1 vs. Aurora A: Divergent ATP-binding pocket architecture prevents SBE13 recognition by Aurora A
  • Hydrophobic pocket depth: PLK1 possesses a deeper hydrophobic region that accommodates the chloro-pyridinyl group more efficiently than other kinases [1] [7]

The biological relevance of this selectivity profile is profound. Unlike pan-PLK inhibitors, SBE13 hydrochloride spares PLK2 (involved in neuronal function) and PLK3 (regulator of stress responses), potentially reducing neurotoxic and cytotoxic side effects in non-cancerous tissues [2] [7]. Primary cell viability assays confirm this advantage, where SBE13 concentrations up to 100 µM did not alter morphology or induce apoptosis in normal fibroblasts [1] [7].

Role in Disrupting Mitotic Checkpoints and Chromosomal Stability

By selectively inhibiting PLK1, SBE13 hydrochloride induces catastrophic mitotic defects through multiple interconnected mechanisms. Treatment triggers persistent activation of the spindle assembly checkpoint (SAC), preventing anaphase-promoting complex/cyclosome (APC/C) activation and causing prolonged metaphase arrest [1] [6] [8]. This arrest culminates in mitotic catastrophe characterized by:

  • Aberrant chromosome segregation: Failure to properly align chromosomes at the metaphase plate
  • Centrosome amplification: Uncontrolled duplication of centrosomes creating multipolar spindles
  • Cyclin B1 stabilization: Inability to degrade cyclin B1 due to impaired APC/C activation
  • Caspase activation: Induction of apoptosis through caspase-3/7 activation following failed mitotic progression [1] [8]

Molecular analyses reveal that SBE13 hydrochloride treatment causes characteristic biomarker alterations: accumulation of phospho-histone H3 (mitotic marker), Wee1 (G2/M regulator), Emi1 (APC/C inhibitor), and securin (chromosome separation inhibitor) in cancer cells [1]. These changes occur concomitantly with Cdc27 cleavage, indicating irreversible commitment to apoptotic pathways. In colon cancer HT29 cells, SBE13 hydrochloride demonstrates dose-dependent cytotoxicity (IC₅₀ = 11.79 µM at 48 hours) with significant apoptosis induction via Annexin V binding assays [8].

Table 3: Cellular Effects of SBE13 Hydrochloride in Cancer Models

Biological EffectObserved OutcomeCancer Cell Line
Cell Proliferation InhibitionEC₅₀ = 18 µMHeLa (cervical)
Apoptosis Induction3.8-fold increase in Annexin V+ cells at 15 µMHT29 (colon)
G₂/M Arrest>80% cells in G₂/M phase at 20 µMHCT116 (colon)
Synergistic ApoptosisEnhanced apoptosis with Enzastaurin combinationHCT116 (p53-/-)
Primary Cell SparingNo morphological changes at 100 µMNIH-3T3 fibroblasts

The compound's impact extends beyond single-agent activity. In p53-deficient HCT116 colon cancer cells, SBE13 hydrochloride synergizes with the PKCβ inhibitor Enzastaurin, enhancing apoptosis through complementary disruption of survival pathways [1] [8]. This combination strategy overcomes resistance mechanisms while leveraging PLK1 inhibition's chromosome-destabilizing effects, positioning SBE13 hydrochloride as a promising backbone for combinatorial approaches against genetically complex malignancies.

Properties

CAS Number

1052532-15-6

Product Name

SBE13 hydrochloride

IUPAC Name

N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride

Molecular Formula

C24H28Cl2N2O4

Molecular Weight

479.4 g/mol

InChI

InChI=1S/C24H27ClN2O4.ClH/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19;/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3;1H

InChI Key

QBGSVDJLQQXEGG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

SBE13; SBE 13; SBE13; SBE-13 HCl.

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.